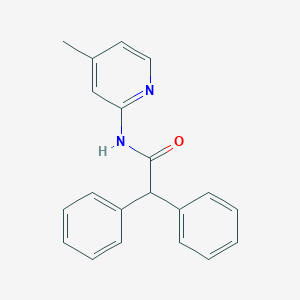
N-(2-chlorophenyl)-2,2-diphenylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-chlorophenyl)-2,2-diphenylacetamide, also known as chlorphenamidine, is a chemical compound that belongs to the class of acetanilide derivatives. It has been widely studied for its potential applications in scientific research, particularly in the field of medicinal chemistry.
作用机制
The mechanism of action of N-(2-chlorophenyl)-2,2-diphenylacetamide is not fully understood. However, it has been proposed that it exerts its biological effects by inhibiting the activity of cyclooxygenase enzymes, which are involved in the synthesis of prostaglandins and other inflammatory mediators. Additionally, it has been suggested that N-(2-chlorophenyl)-2,2-diphenylacetamide may modulate the activity of ion channels and receptors involved in pain perception and immune function.
Biochemical and Physiological Effects:
N-(2-chlorophenyl)-2,2-diphenylacetamide has been shown to exhibit a variety of biochemical and physiological effects. It has been reported to inhibit the growth of a wide range of microorganisms, including bacteria and fungi. Additionally, it has been found to reduce the production of pro-inflammatory cytokines and chemokines, as well as to attenuate pain and inflammation in animal models. Furthermore, N-(2-chlorophenyl)-2,2-diphenylacetamide has been shown to modulate the activity of immune cells, such as T cells and macrophages.
实验室实验的优点和局限性
N-(2-chlorophenyl)-2,2-diphenylacetamide has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has been extensively studied, which makes it a well-characterized compound. Additionally, it exhibits a broad range of biological activities, which makes it a useful tool for investigating various biological processes. However, there are also some limitations associated with the use of N-(2-chlorophenyl)-2,2-diphenylacetamide in lab experiments. For example, it has been reported to exhibit some toxicity towards certain cell types, which may limit its use in some assays.
未来方向
There are several future directions for the study of N-(2-chlorophenyl)-2,2-diphenylacetamide. One potential area of research is the development of more potent and selective derivatives of this compound for use as antimicrobial, anti-inflammatory, and analgesic agents. Additionally, the mechanism of action of N-(2-chlorophenyl)-2,2-diphenylacetamide could be further elucidated through the use of advanced biochemical and biophysical techniques. Furthermore, the potential of N-(2-chlorophenyl)-2,2-diphenylacetamide as a cancer chemotherapeutic agent could be explored in more detail, particularly in the context of combination therapy with other anticancer agents. Lastly, the use of N-(2-chlorophenyl)-2,2-diphenylacetamide as a model compound for the study of acetanilide derivatives could be expanded to include other related compounds, with the goal of identifying new lead compounds for drug development.
In conclusion, N-(2-chlorophenyl)-2,2-diphenylacetamide is a well-studied compound with a broad range of potential applications in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies on this compound could lead to the development of new drugs for the treatment of various diseases.
合成方法
The synthesis of N-(2-chlorophenyl)-2,2-diphenylacetamide can be achieved through a multi-step process involving the reaction of 2-chloroaniline with benzophenone, followed by the reduction of the resulting intermediate with sodium borohydride. The final product can be obtained through recrystallization from a suitable solvent.
科学研究应用
N-(2-chlorophenyl)-2,2-diphenylacetamide has been widely studied for its potential applications in medicinal chemistry. It has been reported to exhibit antimicrobial, anti-inflammatory, and analgesic properties. Additionally, it has been investigated for its potential as a cancer chemotherapeutic agent, as well as its ability to modulate the immune system. Furthermore, N-(2-chlorophenyl)-2,2-diphenylacetamide has been used as a model compound for the study of the structure-activity relationship of acetanilide derivatives.
属性
产品名称 |
N-(2-chlorophenyl)-2,2-diphenylacetamide |
|---|---|
分子式 |
C20H16ClNO |
分子量 |
321.8 g/mol |
IUPAC 名称 |
N-(2-chlorophenyl)-2,2-diphenylacetamide |
InChI |
InChI=1S/C20H16ClNO/c21-17-13-7-8-14-18(17)22-20(23)19(15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-14,19H,(H,22,23) |
InChI 键 |
OAUTVSJNPJIJRI-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC3=CC=CC=C3Cl |
规范 SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC3=CC=CC=C3Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













![Methyl 4-{[(2-chloro-3-pyridinyl)carbonyl]amino}benzoate](/img/structure/B270239.png)


